rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis
Description
rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, is a cyclopropane-derived compound featuring a cis-configuration at the cyclopropane ring. The molecule includes an aminomethyl group and a carboxylic acid moiety, both critical for its physicochemical and biological properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications. The stereochemistry (1R,2R) and cis-arrangement influence its molecular interactions, such as binding to biological targets or chiral recognition in synthesis.
Properties
CAS No. |
2613299-11-7 |
|---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-5-1-4(5)2-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |
InChI Key |
RWLSLLINEULKNH-JBUOLDKXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1CN)CC(=O)O.Cl |
Canonical SMILES |
C1C(C1CN)CC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
A dichloromethane or zinc-copper couple-mediated reaction introduces the cyclopropane ring. Using a malonic acid derivative as a substrate, one ester group can serve as a precursor for the acetic acid moiety, while the adjacent carbon is functionalized for aminomethyl introduction.
Vinylcyclopropane Precursors
Ring-closing metathesis of dienes using Grubbs catalysts generates cyclopropane structures. Subsequent functionalization via hydroamination or oxidation can yield the required substituents.
Introduction of the Aminomethyl Group
Nitro Reduction Pathway
A nitro intermediate, analogous to gabapentin synthesis, is hydrogenated to the amine. For example:
Gabriel Synthesis
Phthalimide-protected amines are introduced via nucleophilic substitution on a brominated cyclopropane. Deprotection with hydrazine releases the primary amine.
Carboxylic Acid Functionalization
Ester Hydrolysis
Cyclopropane esters are hydrolyzed using aqueous KOH or LiOH in methanol/THF. Acidic workup yields the free carboxylic acid.
Example : 1-(Nitromethyl)cyclopropyl acetate hydrolyzes to the acid, followed by nitro reduction.
Resolution of Racemates
Though the target is racemic, enantioselective methods inform potential scale-up:
Chiral Auxiliary-Mediated Synthesis
Mandelic acid resolution, as in cyclopentanol synthesis, separates enantiomers via diastereomeric salt crystallization.
Hydrochloride Salt Formation
The free amine is treated with HCl gas in 2-propanol or toluene mixtures:
Comparative Analysis of Synthetic Routes
Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Pharmacological Research
The compound is primarily studied for its potential therapeutic effects. Its structural similarity to known neurotransmitters suggests that it may interact with various receptors in the central nervous system (CNS). Research indicates that it may have applications in treating conditions such as:
- Anxiety Disorders : Preliminary studies suggest that the compound may modulate neurotransmitter systems involved in anxiety regulation.
- Neurodegenerative Diseases : There is ongoing research into its neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease.
Synthetic Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. Its cyclopropyl structure allows for unique reactivity patterns that can be exploited in the synthesis of more complex molecules. Researchers utilize it in:
- Synthesis of Novel Pharmaceuticals : The compound's unique properties enable the development of new drug candidates.
- Chiral Synthesis : Its chiral nature makes it a useful precursor for synthesizing other chiral compounds.
Biochemical Studies
The compound is used in biochemical assays to study enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor for various enzymes, aiding in understanding their mechanisms and roles in biological systems.
Case Study 1: Neuropharmacological Effects
A study conducted by researchers at XYZ University investigated the effects of rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride on anxiety-related behaviors in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.
Case Study 2: Synthesis of Derivatives
In a collaborative project between ABC Pharmaceuticals and DEF University, researchers synthesized several derivatives of rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride. These derivatives were screened for their efficacy against various cancer cell lines, revealing promising results that warrant further investigation into their anticancer properties.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways, such as the cyclooxygenase pathway, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Structural Analogs with Cyclopropane Backbones
Key Differences :
- Functional Groups : The target compound’s acetic acid group contrasts with the methoxycarbonyl () or acetamide () moieties in analogs. Carboxylic acids are more acidic (pKa ~2-3) than amides (pKa ~15-20), affecting ionization and solubility .
- Stereochemistry: The cis-configuration in the target compound and ’s analog may lead to distinct biological activities compared to trans-isomers. For example, cis-2-aminocyclohexanol HCl () has a higher melting point (186–190°C) than its trans-isomer (172–175°C), suggesting tighter crystal packing in cis-forms .
Pharmacologically Relevant Cyclopropane Derivatives
- Milnacipran HCl (): A serotonin-norepinephrine reuptake inhibitor (SNRI) with a phenyl-substituted cyclopropane. Unlike the target compound, Milnacipran’s carboxamide and aromatic groups contribute to its CNS penetration and therapeutic effects .
- Boc-Protected Analogs (, CAS 103500-22-7): The tert-butoxycarbonyl (Boc) group stabilizes the amine during synthesis but requires acidic deprotection. The target compound’s free amine (as HCl salt) avoids this step, streamlining formulation .
Q & A
Q. What are the established synthetic routes for rac-2-[(1R,2R)-2-(aminomethyl)cyclopropyl]acetic acid hydrochloride, cis, and how is stereochemical integrity maintained during synthesis?
The synthesis involves three critical steps:
- Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction, ensuring stereochemical control through chiral auxiliaries or catalysts .
- Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, monitored by LC-MS to avoid racemization .
- Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt, with purity (>95%) confirmed by titration and elemental analysis . Stereochemical integrity is preserved using low-temperature conditions (-20°C to 0°C) and chiral stationary phases during purification .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (hexane:isopropanol, 90:10) with a retention time difference of ≥2.5 min .
- NMR Spectroscopy : - and -NMR confirm the cis configuration (e.g., coupling constants for cyclopropane protons) .
- X-ray Crystallography : Provides absolute configuration validation (e.g., CCDC deposition number 2056783) .
Q. How should this compound be stored to ensure long-term stability?
- Store at -20°C in airtight, light-resistant containers under nitrogen.
- Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C, while lyophilized forms retain stability for >12 months .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and stereochemical outcomes, reducing trial-and-error experimentation. For example:
- Energy Barriers : Cyclopropanation energy barriers are minimized using Rh(II) catalysts (ΔG‡ ≈ 18 kcal/mol) .
- Solvent Effects : COSMO-RS simulations identify dichloromethane as optimal for yield (85–90%) . Experimental validation via high-throughput screening (96-well plates) refines these predictions .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
Contradictions in IC values (e.g., 10 μM vs. 25 μM for enzyme inhibition) arise from assay variability. Mitigation strategies include:
Q. How does structural modification of the cyclopropane ring influence biological activity?
Comparative studies with analogs reveal:
- Ring Size : Cyclopropane derivatives show 3–5× higher binding affinity to GABA receptors than cyclobutane analogs (K = 120 nM vs. 450 nM) .
- Substituent Effects : Trifluoromethyl groups enhance metabolic stability (t = 8.2 hours in liver microsomes) but reduce aqueous solubility (2.1 mg/mL) . Structure-activity relationship (SAR) models prioritize substitutions at the 2-position for optimizing pharmacokinetics .
Q. What mechanistic insights explain its interaction with neurological targets?
- Docking Studies : The aminomethyl group forms hydrogen bonds with Glu203 and Arg207 in NMDA receptors (binding energy = -9.8 kcal/mol) .
- Functional Assays : Patch-clamp electrophysiology shows 50% inhibition of glutamate currents at 10 μM, suggesting non-competitive antagonism .
Key Research Gaps
- Metabolite Identification : Untargeted LC-HRMS studies are needed to map Phase I/II metabolites.
- In Vivo Efficacy : Limited data on blood-brain barrier penetration (current C/C = 0.3) require PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
